N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 6-methoxy-2-oxo-2H-chromene-3-carboxamide backbone coupled to a 2-cyanocyclopentenyl substituent via an amide linkage.
Properties
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-12-5-6-15-11(7-12)8-13(17(21)23-15)16(20)19-14-4-2-3-10(14)9-18/h5-8H,2-4H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIOIHDIHAFROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be represented as follows:
This compound features a chromene backbone with a carboxamide functional group and a cyano-substituted cyclopentene moiety. The presence of these functional groups is critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .
A study conducted on derivatives of chromene demonstrated that they could inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth and survival .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and various diseases. In vitro assays have shown that this compound exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . Such effects were observed in animal models where the administration of the compound led to reduced markers of inflammation.
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent cytotoxic effects .
Case Study 2: In Vivo Anti-inflammatory Study
An animal model study assessed the anti-inflammatory effects of the compound in carrageenan-induced paw edema in rats. The results showed a marked decrease in paw swelling following treatment with the compound compared to the control group, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common coumarin-carboxamide core with several analogs but differs in the substituent attached to the amide nitrogen. Key structural variations and their implications are summarized below:
Physicochemical Properties
Q & A
Q. What synthetic routes are recommended for preparing N-(2-cyanocyclopent-1-en-1-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis involves two key steps: (1) formation of the coumarin core via cyclization and (2) introduction of the 2-cyanocyclopentenyl carboxamide group. For the coumarin scaffold, refluxing 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride generates the acyl chloride, which is then condensed with 2-cyanocyclopent-1-en-1-amine. A similar approach for coumarin-3-carboxamide derivatives achieved 69% yield using DMF as a solvent and ZnCl₂ as a catalyst under reflux conditions .
- Table: Key Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coumarin cyclization | Thionyl chloride, reflux | 85-90% | |
| Carboxamide formation | DMF, ZnCl₂, 6-8 h reflux | 59-69% |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy group at δ 3.95 ppm, coumarin carbonyl at δ 8.89 ppm) .
- IR : Confirm lactone (C=O, ~1726 cm⁻¹) and carboxamide (C=O, ~1694 cm⁻¹) stretches .
- X-ray crystallography : Resolve the stereochemistry of the cyanocyclopentenyl group and coumarin core, as demonstrated for similar carboxamide derivatives (R factor = 0.049) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Kinase inhibition : Screen against targets like GSK-3β using ATP-competitive assays, given structural similarity to carboxamide-based inhibitors .
- Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values). Coumarin derivatives with methoxy groups show enhanced activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Solvent selection : Replace DMF with ionic liquids to enhance solubility and reduce side reactions. For example, [BMIM][BF₄] improved yields by 15% in analogous syntheses .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to accelerate cyclization. ZnCl₂ reduced reaction time by 2 hours in thiazolidinone-coumarin hybrids .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization to isolate polar intermediates .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
- Assay standardization : Compare MIC values under consistent conditions (e.g., pH, temperature). For example, coumarin activity varies significantly at pH <7 due to lactone ring instability .
- Structural analogs : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified cyclopentenyl groups (e.g., cyano → nitro) and coumarin substituents (e.g., methoxy → hydroxy) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like kinases. Align results with experimental IC₅₀ values .
- Pharmacophore mapping : Identify critical moieties (e.g., coumarin carbonyl, cyanocyclopentenyl group) using Schrödinger’s Phase module .
Q. What strategies address low solubility in in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the methoxy group, which are cleaved in vivo .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in cancer cell lines?
- Methodological Answer :
- Cell line variability : Compare genetic profiles (e.g., p53 status) via CRISPR screening. Coumarins often show p53-dependent apoptosis .
- Metabolic stability : Assess compound degradation in culture media (LC-MS/MS) over 24–72 hours .
- Synergistic effects : Test combinations with standard chemotherapeutics (e.g., doxorubicin) to identify potentiation .
Experimental Design for Mechanistic Studies
Q. How to elucidate the mechanism of action for kinase inhibition?
- Methodological Answer :
- Kinase profiling : Use a panel of 50+ kinases (Eurofins) to identify selectivity.
- ATP competition : Perform kinetic assays with varying ATP concentrations; a rightward shift in IC₅₀ indicates competitive inhibition .
- Crystallography : Co-crystallize the compound with GSK-3β to resolve binding interactions (e.g., hydrogen bonds with Lys85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
